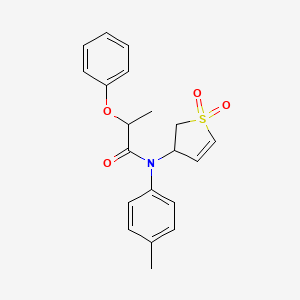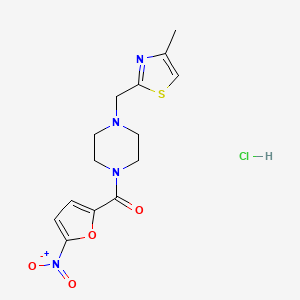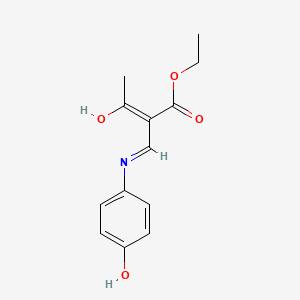![molecular formula C14H12N4O4 B2424359 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034321-85-0](/img/structure/B2424359.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a synthetic organic compound featuring multiple functional groups, including a furan ring, a pyrido[2,3-d]pyrimidine moiety, and a carboxamide group. This structure lends the molecule a unique set of chemical and physical properties, making it of interest in various fields such as medicinal chemistry and materials science.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Potential use as a ligand in catalysis due to its heterocyclic structure.
Materials Science: : May be incorporated into polymers for enhanced stability.
Biology
Enzyme Inhibitors: : Can act as an inhibitor for various enzymes due to its ability to bind to active sites.
Medicine
Anticancer Agents: : Potentially useful in anticancer therapy due to its ability to interfere with DNA synthesis and repair.
Antiviral Agents: : May inhibit viral replication by targeting viral enzymes.
Industry
Chemical Sensors: : Utilized in the development of sensors due to its specific binding properties.
Pharmaceuticals: : Used as a precursor or intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair damage .
Mode of Action
This compound acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .
Biochemical Pathways
The inhibition of PARP-1 disrupts the DNA repair pathway. This disruption leads to genomic dysfunction, which in turn triggers programmed cell death or apoptosis . This mechanism is particularly effective in cancer cells, which rely on efficient DNA repair for survival and proliferation .
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells. By inhibiting PARP-1 and disrupting DNA repair, the compound induces genomic dysfunction. This dysfunction triggers apoptosis, leading to the death of the cancer cells .
Analyse Biochimique
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, potentially influencing their activity .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: : Starting from appropriate pyrimidine and pyridine precursors, the pyrido[2,3-d]pyrimidine core can be constructed via a series of cyclization reactions, often involving intermediates like dihydropyridines and dihydropyrimidines.
Furan Ring Formation: : The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production may be optimized for yield and scalability:
High-Throughput Screening: : Automated synthesis platforms can be used to identify optimal reaction conditions.
Flow Chemistry: : Continuous flow reactors may enhance reaction efficiency and yield by providing precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide can undergo several types of chemical reactions:
Oxidation: : The furan ring can be oxidized to form hydroxy furan derivatives.
Reduction: : Reduction of the pyrido[2,3-d]pyrimidine core may yield partially or fully reduced analogs.
Substitution: : The carboxamide group can be modified via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2
Reducing Agents: : NaBH4, LiAlH4
Substitution Reagents: : Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: : Hydroxy furan derivatives
Reduction Products: : Dihydro or tetrahydro analogs
Substitution Products: : Various N-substituted carboxamides
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydropyrido[3,4-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide
Uniqueness
Molecular Structure: : The combination of a furan ring with the pyrido[2,3-d]pyrimidine core is less common.
Functional Group Diversity: : Offers multiple sites for chemical modification, enhancing its versatility in research and industrial applications.
Conclusion
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a fascinating compound with a wide range of applications across various scientific disciplines. Its unique structure and reactivity profile make it a valuable tool in research and industry alike.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-12(9-3-7-22-8-9)16-5-6-18-13(20)10-2-1-4-15-11(10)17-14(18)21/h1-4,7-8H,5-6H2,(H,16,19)(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPZEXDXLYOOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=COC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2424277.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B2424279.png)



![1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2424289.png)
![7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2424290.png)

![3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone](/img/structure/B2424293.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2424295.png)
![Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate](/img/structure/B2424296.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2424297.png)
![6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2424298.png)
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2424299.png)
